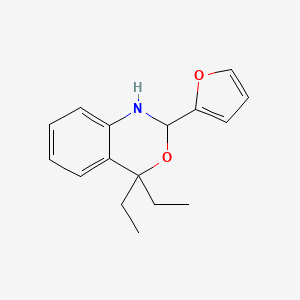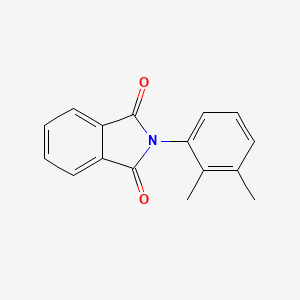![molecular formula C13H13N3OS B5525533 N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(hydroxymethyl)phenyl]-N’-3-pyridinylthiourea” is a complex organic compound. It contains a thiourea group (-NH-C(S)-NH-) attached to a phenyl group and a pyridinyl group. The phenyl group has a hydroxymethyl (-CH2OH) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridinyl groups), a thiourea group, and a hydroxymethyl group. Detailed structural analysis would require techniques like NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions, including acting as ligands in coordination chemistry and as catalysts in the formation of urethane polymers. The reactivity of this specific compound would depend on the electronic and steric effects of the phenyl and pyridinyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings would likely contribute to its stability and possibly its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Electroreduction of Pyridine Derivatives
A study explored the electroreduction of various substituents on a pyridine ring, including hydroxymethyl groups, in aqueous sulfuric acid. This research offers insights into the synthetic scope and mechanistic pathways of electroreduction, potentially applicable for the chemical manipulation of N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea and similar compounds (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Photocleavable Protecting Groups
The S-pixyl group, a derivative relevant to the chemical structure , has been investigated as an efficient photocleavable protecting group for primary alcohols, showcasing its potential in the protection of sensitive functional groups during synthetic procedures (Coleman & Boyd, 1999).
Synthesis of Aminothiazolo[5,4-b]-pyridines
Research into the synthesis of 2-aminothiazolo[5,4-b]pyridines from 2-hydroxy-3-thioureidopyridine via acid-catalyzed cyclization highlights the utility of thiourea derivatives in heterocyclic chemistry. This pathway provides a method for the generation of complex molecular architectures from simpler thiourea precursors, such as N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea (Park Choo et al., 2005).
Luminescent Tricarbonylrhenium(I) Complexes
A study on tricarbonylrhenium(I) polypyridine complexes demonstrates the application of pyridine derivatives in the development of sensors for metal ions. These complexes exhibit luminescent properties that can be tuned for the detection of specific ions, suggesting potential research applications of N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea in sensor technology (Louie et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-9-10-4-1-2-6-12(10)16-13(18)15-11-5-3-7-14-8-11/h1-8,17H,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGKQUWKIDUCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)phenyl]-3-pyridin-3-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)


![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)


![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
